6-Bromo-6-dehydro-17alpha-acetoxy Progesterone 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone
Brand Name: Vulcanchem
CAS No.: 15251-04-4
VCID: VC21194190
InChI: InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C
Molecular Formula: C23H29BrO4
Molecular Weight: 449.4 g/mol

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone

CAS No.: 15251-04-4

Cat. No.: VC21194190

Molecular Formula: C23H29BrO4

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-6-dehydro-17alpha-acetoxy Progesterone - 15251-04-4

Specification

CAS No. 15251-04-4
Molecular Formula C23H29BrO4
Molecular Weight 449.4 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
Standard InChI Key ZNELXLYMMBIRSK-DFXBJWIESA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C
SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator